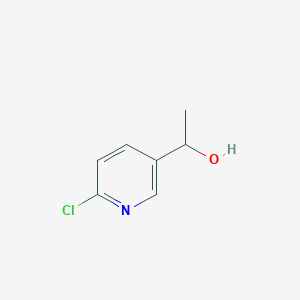

1-(6-Chloropyridin-3-yl)ethanol

CAS No.: 23092-75-3

Cat. No.: VC8374944

Molecular Formula: C7H8ClNO

Molecular Weight: 157.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23092-75-3 |

|---|---|

| Molecular Formula | C7H8ClNO |

| Molecular Weight | 157.6 g/mol |

| IUPAC Name | 1-(6-chloropyridin-3-yl)ethanol |

| Standard InChI | InChI=1S/C7H8ClNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3 |

| Standard InChI Key | PMPXQVZBQKUJRU-UHFFFAOYSA-N |

| SMILES | CC(C1=CN=C(C=C1)Cl)O |

| Canonical SMILES | CC(C1=CN=C(C=C1)Cl)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The pyridine ring in 1-(6-chloropyridin-3-yl)ethanol adopts a planar conformation, with substituents influencing electronic distribution and steric interactions. The chlorine atom at the 6-position introduces electronegativity, while the ethanol group at the 3-position contributes to hydrogen-bonding capabilities. Key bond lengths and angles can be inferred from analogs:

Table 1: Molecular Data for 1-(6-Chloropyridin-3-yl)ethanol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 157.598 g/mol | |

| Exact Mass | 157.029 g/mol | |

| Topological Polar Surface Area | 33.12 Ų | |

| LogP (Partition Coefficient) | 1.79 |

Synthesis and Reaction Pathways

Catalytic Synthesis

The compound is synthesized via catalytic asymmetric reduction or nucleophilic substitution. A notable method involves:

-

Substrate Preparation: 6-Chloronicotinaldehyde undergoes Grignard reaction with methylmagnesium bromide to form 1-(6-chloropyridin-3-yl)ethanol .

-

Enzymatic Resolution: Lipase-catalyzed kinetic resolution achieves enantiomeric enrichment, critical for pharmaceutical applications .

Table 2: Synthetic Conditions from Busto et al. (2006)

| Parameter | Detail |

|---|---|

| Catalyst | Lipase from Candida antarctica |

| Solvent | Tert-butyl methyl ether |

| Temperature | 30°C |

| Enantiomeric Excess (ee) | >99% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding capacity .

-

Thermal Stability: Decomposes above 200°C, with a melting point unrecorded in literature .

Spectroscopic Data

-

IR Spectroscopy: O–H stretch at ~3350 cm⁻¹; C–Cl stretch at ~750 cm⁻¹ .

-

NMR (): Ethanol protons resonate at δ 1.4 (triplet, –CHCH) and δ 3.8 (quartet, –CHOH) .

Chemical Reactivity and Applications

Reactivity Profile

-

Nucleophilic Substitution: Chlorine at the 6-position undergoes SNAr reactions with amines or alkoxides .

-

Oxidation: Ethanol moiety oxidizes to ketone derivatives using Jones reagent .

Pharmaceutical Intermediates

1-(6-Chloropyridin-3-yl)ethanol is a precursor in neonicotinoid insecticides (e.g., imidacloprid) . Its fluorinated analog, 1-(6-fluoropyridin-3-yl)ethanol, shows antimicrobial activity, suggesting potential in drug discovery.

Comparative Analysis with Structural Analogs

Table 3: Comparison of Pyridine Ethanol Derivatives

Challenges and Future Directions

Despite its utility, gaps persist in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume